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molecular formula C9H17NO B8572357 N-(Hexan-2-YL)prop-2-enamide CAS No. 72469-37-5

N-(Hexan-2-YL)prop-2-enamide

Cat. No. B8572357
M. Wt: 155.24 g/mol
InChI Key: JXRGQGSCLOUNTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04182790

Procedure details

Following a procedure analogous to that of Examples 1 and 2 from 530 pbw of acrylonitrile, 841.6 pbw hexene-1, 1.0 pbw phenothiazine and 1300 pbw 83% sulfuric acid, there is obtained 1010 pbw of the title product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(#N)C=C.CCCCC=C.[CH:11]1[C:24]2[NH:23][C:22]3C(=CC=[CH:20][CH:21]=3)S[C:15]=2[CH:14]=[CH:13][CH:12]=1.S(=O)(=O)(O)[OH:26]>>[CH3:15][CH:24]([NH:23][C:22](=[O:26])[CH:21]=[CH2:20])[CH2:11][CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CCCC)NC(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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